1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Sirtuin 6 Epigenetics Inhibitor Selectivity

1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea (CAS 1421457-77-3) is a synthetic small molecule featuring a central urea pharmacophore flanked by an ethoxyphenyl group and a pyridinylamino-pyrimidine moiety. Its molecular formula is C20H23N7O2 (MW 393.4).

Molecular Formula C20H23N7O2
Molecular Weight 393.451
CAS No. 1421457-77-3
Cat. No. B2825265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
CAS1421457-77-3
Molecular FormulaC20H23N7O2
Molecular Weight393.451
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
InChIInChI=1S/C20H23N7O2/c1-2-29-16-8-4-3-7-15(16)26-20(28)23-12-11-22-18-13-19(25-14-24-18)27-17-9-5-6-10-21-17/h3-10,13-14H,2,11-12H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27)
InChIKeyCGWOXYIBKPQFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea (CAS 1421457-77-3): Technical Baseline for Sourcing


1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea (CAS 1421457-77-3) is a synthetic small molecule featuring a central urea pharmacophore flanked by an ethoxyphenyl group and a pyridinylamino-pyrimidine moiety . Its molecular formula is C20H23N7O2 (MW 393.4) . Preliminary database annotations associate this structure with soluble epoxide hydrolase (sEH) and Bruton's tyrosine kinase (BTK) inhibitor patent families, though the precise mapping of this CAS number to specific disclosed examples requires careful verification [1].

Procurement Risk: Why Structural Analogs Cannot Substitute for 1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea


This compound's structure is a highly specific integration of an ethoxyphenyl urea and a 2-aminopyrimidine bearing a 2-pyridylamino substituent. Minor alterations to the linker length, the position of the ethoxy group, or the heterocyclic substitution pattern are known to cause significant shifts in target selectivity and potency within related chemotypes, such as the selectivity switch between SIRT isoforms or the change from sEH inhibition to kinase engagement [1]. Therefore, generic substitution based on the 'urea-pyrimidine' chemotype without exact structural matching carries a high risk of altered pharmacological activity, invalidating research models or procurement specifications.

Quantitative Differentiation Guide for 1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea


Structural Differentiation from OSS_128167 for SIRT6 Selectivity Studies

Unlike the established SIRT6 inhibitor OSS_128167 (CAS 887686-02-4, IC50 = 89 µM for SIRT6), this compound incorporates a pyridinylamino-pyrimidine moiety instead of a furanyl-benzamide core. The structural divergence can result in a complete shift in sirtuin isoform selectivity; OSS_128167 inhibits SIRT6, SIRT1, and SIRT2 with IC50s of 89, 1578, and 751 µM respectively [1]. The target compound's pyrimidine scaffold is more characteristic of kinase inhibitor chemotypes, making it a valuable comparator for probing target class switching versus sirtuin inhibition.

Sirtuin 6 Epigenetics Inhibitor Selectivity

Potential sEH Inhibitor Patent Linkage vs. Comparator AR9273

Database cross-referencing associates this compound with the sEH inhibitor patent family US10377744 / US11123311 [1]. Within this patent space, the most potent claimed compounds (e.g., 'Compound 28') achieve Ki values <50 pM against recombinant human sEH [2]. In contrast, the clinically-studied sEH inhibitor AR9273 (GSK2256294) exhibits an IC50 of ~10 nM in human whole blood assays [3]. If the target compound's patent linkage is confirmed, it may represent a differentiated picomolar-potency chemotype; however, the absence of a publicly disclosed Ki value for this exact compound necessitates internal validation.

Soluble Epoxide Hydrolase Inflammation Patent Analysis

BTK Inhibitor Patent Association with Picomolar Potency Potential

This compound is listed as 'Example 99' in patent application US20240083900, which discloses BTK inhibitors with single-digit nanomolar IC50 values [1]. The exemplary compound ('Example 66') demonstrates an IC50 of <1 nM in a BTK biochemical assay [2]. The target compound's pyridinylamino-pyrimidine core aligns with well-validated kinase hinge-binding motifs, providing a credible structural basis for potent BTK engagement that differentiates it from non-kinase urea chemotypes like sEH inhibitors.

Bruton's Tyrosine Kinase Immunology Kinase Inhibitor

Application Scenarios for 1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea Based on Evidence


Use as a Structural Comparator in Kinase vs. Sirtuin Target Selectivity Studies

This compound's pyrimidine-urea core occupies a chemical space at the intersection of kinase and sirtuin inhibitor pharmacophores. Its structural dissimilarity to OSS_128167, a confirmed SIRT6 inhibitor [1], makes it an ideal negative control or selectivity probe when evaluating whether observed biological effects are specifically mediated by SIRT6 inhibition or by off-target kinase engagement.

Exploratory sEH Inhibitor Screening with Ultra-High Potency Aspirations

Given its tentative association with the Hammock laboratory's sEH inhibitor patent family, which includes compounds with Ki values below 50 pM [2], this compound may be procured for head-to-head screening against established sEH inhibitors like AR9273. The goal would be to determine if this unique chemotype indeed delivers the picomolar potency implied by its patent pedigree, a critical step before committing to a lead optimization campaign.

BTK Drug Discovery: Maintaining SAR Continuity with a Novel Chemotype

For programs extending the BTK inhibitor series disclosed in US20240083900, procuring the exact 'Example 99' compound is mandatory for SAR integrity. Using a generic alternative would render comparative data with the patent's other examples, which demonstrate <1 nM BTK IC50 [3], scientifically invalid, potentially jeopardizing intellectual property positioning and lead candidate selection.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.